8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Overview
Description
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is a heterocyclic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is part of the pyridoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves the reaction of julolidine with Eaton’s reagent in dichloromethane (CH₂Cl₂) under an argon atmosphere . The reaction mixture is stirred at 50°C overnight, followed by extraction with CH₂Cl₂ and washing with sodium bicarbonate (NaHCO₃) aqueous solution and brine .
Industrial Production Methods
This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol .
- 8-Methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline .
Uniqueness
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-12-7-6-10-4-2-8-14-9-3-5-11(12)13(10)14/h6-7H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPEBROOQBZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCN3C2=C(CCC3)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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